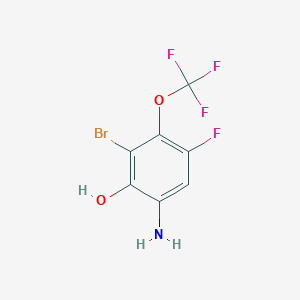
6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol is an aromatic compound characterized by the presence of amino, bromo, fluoro, and trifluoromethoxy functional groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method is the halogenation of a phenol derivative followed by the introduction of amino and trifluoromethoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For example, the amino group can form hydrogen bonds with biological molecules, while the halogen atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-2-bromo-4-fluoro-3-methoxyphenol
- 6-Amino-2-chloro-4-fluoro-3-(trifluoromethoxy)phenol
- 6-Amino-2-bromo-4-chloro-3-(trifluoromethoxy)phenol
Uniqueness
6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H4BrF4NO2 |
|---|---|
Molekulargewicht |
290.01 g/mol |
IUPAC-Name |
6-amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4BrF4NO2/c8-4-5(14)3(13)1-2(9)6(4)15-7(10,11)12/h1,14H,13H2 |
InChI-Schlüssel |
NURXFHKUGHEOLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)OC(F)(F)F)Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



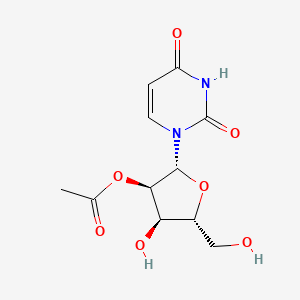
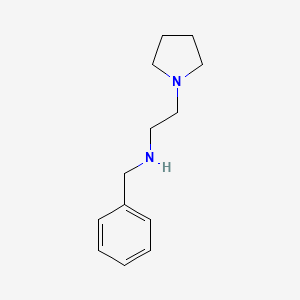
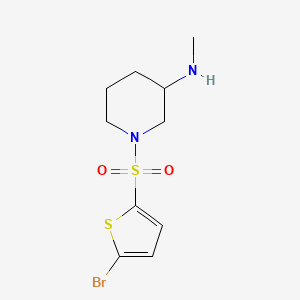
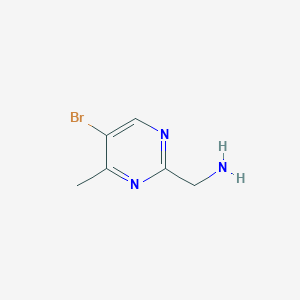
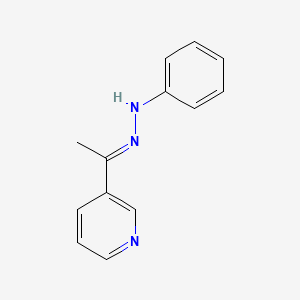
![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
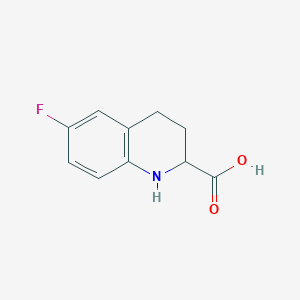
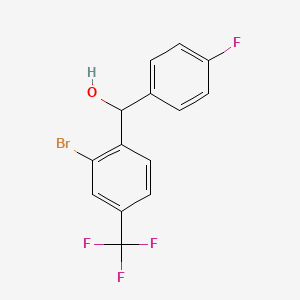
![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
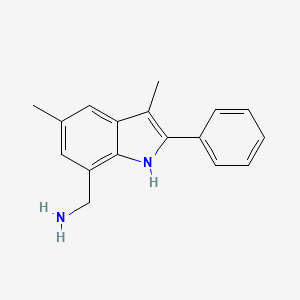
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
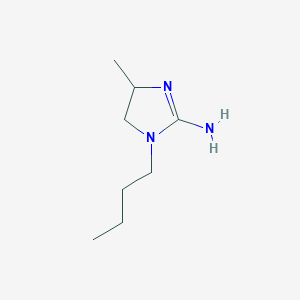
![4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15199976.png)
